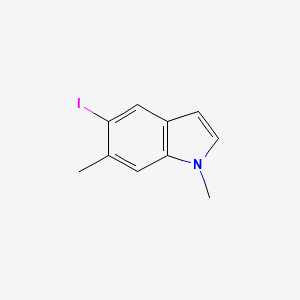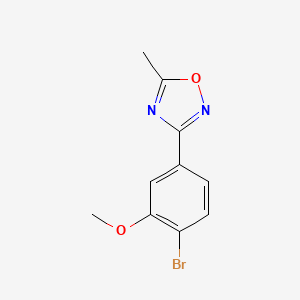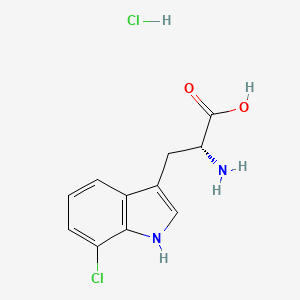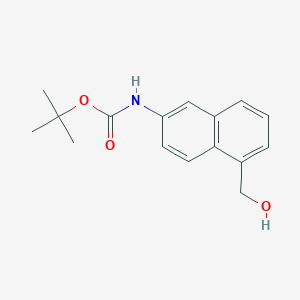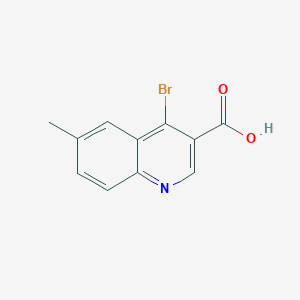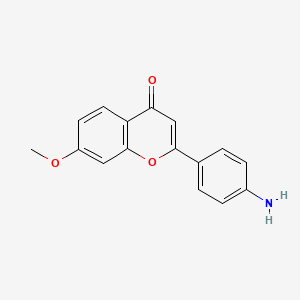
1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- typically involves multi-step organic reactions. One possible route could be:
Formation of Quinoline Core: Starting with the synthesis of the quinoline core through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: Introduction of the chlorine atom at the 2-position of the quinoline ring using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: Alkylation of the quinoline ring at the 3-position with ethyl groups using ethyl iodide and a strong base like sodium hydride (NaH).
Butanone Addition: Finally, the addition of the butanone moiety at the 1-position through a Friedel-Crafts acylation reaction using butanoyl chloride and aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Substituted quinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
属性
CAS 编号 |
409340-62-1 |
|---|---|
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC 名称 |
1-(2-chloro-3-ethylquinolin-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H18ClNO/c1-4-11-8-13-9-12(15(19)7-10(2)3)5-6-14(13)18-16(11)17/h5-6,8-10H,4,7H2,1-3H3 |
InChI 键 |
ORAWYVVFXHNMJS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)CC(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
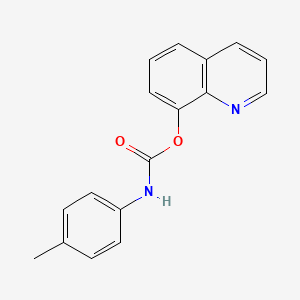
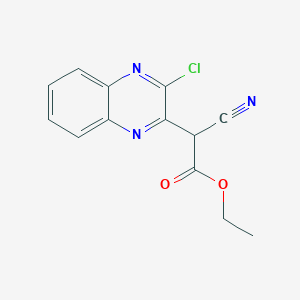
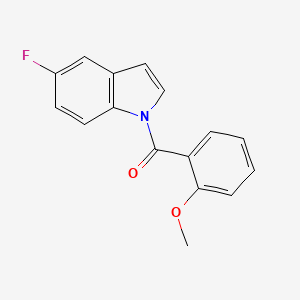
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
